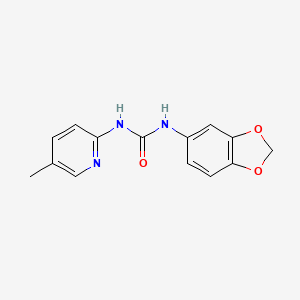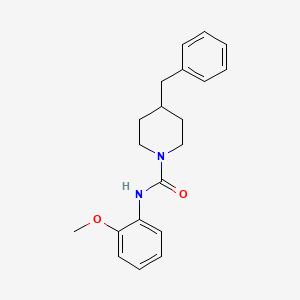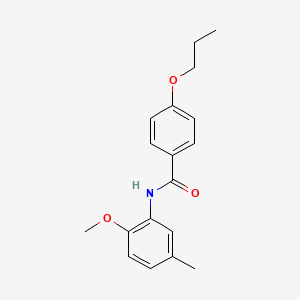
N-1,3-benzodioxol-5-yl-N'-(5-methyl-2-pyridinyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-1,3-benzodioxol-5-yl-N'-(5-methyl-2-pyridinyl)urea, also known as BPU, is a synthetic compound that has been extensively studied for its potential therapeutic applications. BPU is a kinase inhibitor that has been shown to have significant anti-cancer properties.
Mécanisme D'action
N-1,3-benzodioxol-5-yl-N'-(5-methyl-2-pyridinyl)urea works by inhibiting the activity of various kinases, including VEGFR2, c-Kit, and PDGFR-β. This leads to the inhibition of cancer cell proliferation and survival. This compound has also been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have significant anti-cancer properties in vitro and in vivo. It has been shown to inhibit cancer cell proliferation and survival, induce apoptosis in cancer cells, and inhibit tumor growth in animal models. This compound has also been shown to have low toxicity in normal cells.
Avantages Et Limitations Des Expériences En Laboratoire
N-1,3-benzodioxol-5-yl-N'-(5-methyl-2-pyridinyl)urea is a potent and selective kinase inhibitor that has been extensively studied for its potential therapeutic applications. However, it has some limitations for lab experiments, including its low solubility in water and its potential for off-target effects.
Orientations Futures
There are several future directions for the study of N-1,3-benzodioxol-5-yl-N'-(5-methyl-2-pyridinyl)urea. One area of research is the development of more potent and selective kinase inhibitors based on the structure of this compound. Another area of research is the investigation of the potential therapeutic applications of this compound in other diseases, such as inflammatory disorders and neurodegenerative diseases. Additionally, the development of new drug delivery systems for this compound could enhance its efficacy and reduce its potential for off-target effects.
Conclusion:
In conclusion, this compound is a synthetic compound that has significant potential for therapeutic applications in cancer treatment. It is a potent and selective kinase inhibitor that has been extensively studied for its anti-cancer properties. This compound works by inhibiting the activity of various kinases that are involved in cancer cell proliferation and survival. While this compound has some limitations for lab experiments, there are several future directions for its study, including the development of more potent and selective kinase inhibitors and the investigation of its potential therapeutic applications in other diseases.
Méthodes De Synthèse
N-1,3-benzodioxol-5-yl-N'-(5-methyl-2-pyridinyl)urea is synthesized through a multistep process that involves the condensation of 2-amino-5-methylpyridine with 1,3-benzodioxole-5-carboxaldehyde, followed by the reaction of the resulting intermediate with urea. The final product is obtained through purification and crystallization.
Applications De Recherche Scientifique
N-1,3-benzodioxol-5-yl-N'-(5-methyl-2-pyridinyl)urea has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the activity of various kinases that are involved in cancer cell proliferation and survival. This compound has been shown to be effective against a wide range of cancer cell lines, including breast, lung, prostate, and colon cancer cells.
Propriétés
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-(5-methylpyridin-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O3/c1-9-2-5-13(15-7-9)17-14(18)16-10-3-4-11-12(6-10)20-8-19-11/h2-7H,8H2,1H3,(H2,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MITSWDZAUHWZLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC(=O)NC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-({[2-(1H-indol-3-yl)ethyl]amino}methyl)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one hydrochloride](/img/structure/B5318695.png)
![4-[3-(butylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-N,N-dimethylaniline](/img/structure/B5318701.png)
![1-{[4-(4-chlorophenyl)-1-piperazinyl]acetyl}-4-piperidinecarboxamide](/img/structure/B5318702.png)
![1-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethyl}azepane oxalate](/img/structure/B5318722.png)
![6-bromo-3-(2-methylphenyl)-2-[2-(2-nitrophenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5318724.png)
![3-({1-[2-methyl-3-(1H-pyrazol-1-yl)propanoyl]-4-piperidinyl}methyl)benzoic acid](/img/structure/B5318729.png)
![1-[2-(diethylamino)ethyl]-5-(2,5-dimethoxyphenyl)-3-hydroxy-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5318736.png)


![4-[2-(2-methoxyethyl)-4-morpholinyl]-1-methyl-6-propyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5318759.png)
![3,5-dimethyl-N-[3-(2-oxo-1-pyrrolidinyl)propyl]-1-adamantanecarboxamide](/img/structure/B5318767.png)

![rel-(4aS,8aR)-6-(2,3-dihydro-1H-inden-5-ylcarbonyl)-1-[2-(methylamino)ethyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5318790.png)
